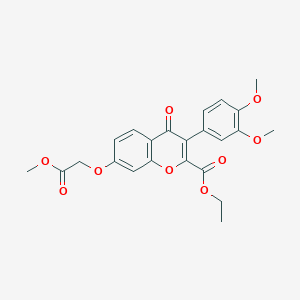![molecular formula C24H25N5O3S2 B2436208 N-(1-(benzo[d]thiazol-2-yl)-3-méthyl-1H-pyrazol-5-yl)-4-(azépan-1-ylsulfonyl)benzamide CAS No. 1171661-13-4](/img/structure/B2436208.png)
N-(1-(benzo[d]thiazol-2-yl)-3-méthyl-1H-pyrazol-5-yl)-4-(azépan-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azepan-1-ylsulfonyl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C24H25N5O3S2 and its molecular weight is 495.62. The purity is usually 95%.
BenchChem offers high-quality 4-(azepan-1-ylsulfonyl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(azepan-1-ylsulfonyl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Matériaux luminescents
Le composé a été utilisé comme matériau luminescent . Deux types de ligands 2-(benzo[d]thiazol-2-yl)phénol fonctionnalisés (BTZ-Cz-OH et BTZ-DCz-OH) et leurs complexes de difluorobore (BTZ-Cz- BF et BTZ-DCz-BF) ont été introduits comme matériaux luminescents . Tous les matériaux luminescents ont été caractérisés par spectroscopie RMN (1H et 13C), spectrométrie de masse haute résolution et analyse élémentaire . Ils ont démontré une bonne stabilité thermique et électrochimique .
Optoélectronique
Le composé a des applications potentielles en optoélectronique . La réaction de transfert de proton intramoléculaire à l'état excité (ESIPT) du composé est progressivement inhibée par l'augmentation de la polarité du solvant . La compréhension du mécanisme des effets de solvant peut aider à développer de nouveaux produits en optoélectronique .
Agents pesticides
Le composé a été synthétisé et évalué en tant qu'agent pesticide . Les résultats des bioessais ont montré que la plupart des composés synthétisés présentaient des potentiels insecticides favorables, en particulier contre la légionnaire d'automne et la pyrale du chou .
Mécanisme D'action
Mode of Action
The compound’s mode of action is characterized by its interaction with its targets, resulting in changes at the molecular level. The compound is known to exhibit excited state intramolecular proton transfer (ESIPT) properties . This means that in the excited state, a proton within the molecule is transferred from one location to another. This process can lead to significant changes in the molecule’s behavior and interactions with its environment .
Biochemical Pathways
The esipt process can potentially influence various biochemical pathways, particularly those involving proton transfer reactions . The downstream effects of these changes would depend on the specific pathways involved.
Result of Action
The esipt process can potentially lead to changes in the molecule’s emission properties . For instance, the compound has been observed to exhibit green emission in solution and solid films due to the ESIPT process . After coordination with difluoroboron, a significant blue shift and enhanced emission were observed due to restricted conformational changes .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the solvent polarity can affect the ESIPT process . An increase in solvent polarity was found to gradually inhibit the ESIPT reaction . This suggests that the compound’s action and efficacy could vary depending on the polarity of the environment in which it is present.
Propriétés
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S2/c1-17-16-22(29(27-17)24-25-20-8-4-5-9-21(20)33-24)26-23(30)18-10-12-19(13-11-18)34(31,32)28-14-6-2-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOXBTHAUXMKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2436126.png)

![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 2-hydroxy-3-methoxybenzoate](/img/structure/B2436128.png)
![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436130.png)

![morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2436133.png)
![N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2436134.png)


![(5-fluorobenzo[b]thiophen-2-yl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone](/img/structure/B2436140.png)

![3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea](/img/structure/B2436144.png)
![1-(3-Fluorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2436148.png)
